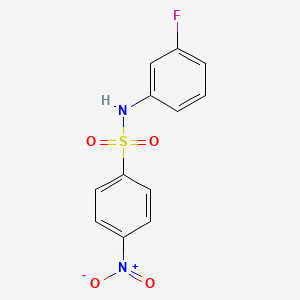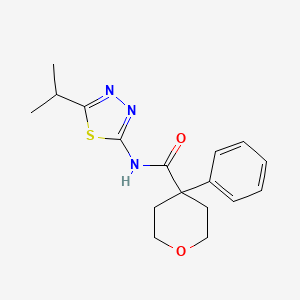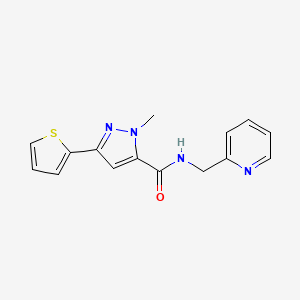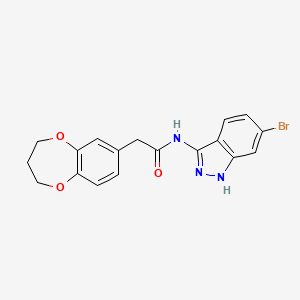![molecular formula C25H22N2O6 B11020589 Dimethyl 5-({4-[(4-methylbenzoyl)amino]benzoyl}amino)isophthalate](/img/structure/B11020589.png)
Dimethyl 5-({4-[(4-methylbenzoyl)amino]benzoyl}amino)isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-({4-[(4-methylbenzoyl)amino]benzoyl}amino)isophthalate is a complex organic compound with the molecular formula C18H17NO5. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of Dimethyl 5-({4-[(4-methylbenzoyl)amino]benzoyl}amino)isophthalate typically involves multiple steps. One common method includes the reaction of 4-methylbenzoyl chloride with 4-aminobenzoic acid to form an intermediate product. This intermediate is then reacted with dimethyl isophthalate under specific conditions to yield the final compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .
Analyse Des Réactions Chimiques
Dimethyl 5-({4-[(4-methylbenzoyl)amino]benzoyl}amino)isophthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles such as amines or thiols to form substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Dimethyl 5-({4-[(4-methylbenzoyl)amino]benzoyl}amino)isophthalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of Dimethyl 5-({4-[(4-methylbenzoyl)amino]benzoyl}amino)isophthalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application, such as its use in medicinal chemistry or material science .
Comparaison Avec Des Composés Similaires
Dimethyl 5-({4-[(4-methylbenzoyl)amino]benzoyl}amino)isophthalate can be compared with other similar compounds, such as:
Dimethyl 5-({4-[(4-chlorobenzoyl)amino]benzoyl}amino)isophthalate: This compound has a similar structure but contains a chlorine atom instead of a methyl group, leading to different chemical properties and reactivity.
Dimethyl 5-({4-[(4-methoxybenzoyl)amino]benzoyl}amino)isophthalate: The presence of a methoxy group in this compound results in different electronic and steric effects, influencing its chemical behavior.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C25H22N2O6 |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
dimethyl 5-[[4-[(4-methylbenzoyl)amino]benzoyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C25H22N2O6/c1-15-4-6-16(7-5-15)22(28)26-20-10-8-17(9-11-20)23(29)27-21-13-18(24(30)32-2)12-19(14-21)25(31)33-3/h4-14H,1-3H3,(H,26,28)(H,27,29) |
Clé InChI |
GHCHGDUXIHZMOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycylglycine](/img/structure/B11020522.png)
![(2E)-N-(4-methylpyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)-N-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]prop-2-enamide](/img/structure/B11020538.png)

![trans-4-({[3-(2-phenyl-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11020556.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B11020564.png)

![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3,5-dinitrobenzamide](/img/structure/B11020569.png)

![4-methyl-N-[1-(2-methylpropyl)-1H-indol-4-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11020578.png)
![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-methoxybenzyl)acetamide](/img/structure/B11020580.png)
![N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-alanine](/img/structure/B11020587.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11020592.png)
![1-[2-(2-methoxyphenyl)ethyl]-5-oxo-N-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidine-3-carboxamide](/img/structure/B11020593.png)

